

Quinoline-4-Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Drug Discovery

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Compound of Interest		
Compound Name:	2-t-Butyl-4-quinoline carboxylic	
·	acid	
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Introduction

The quinoline scaffold is a privileged heterocyclic aromatic structure fundamental to medicinal chemistry, found in numerous natural products and synthetic bioactive compounds.[1][2] Its derivatives exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties.[1][3][4][5] Among the various quinoline analogs, quinoline-4-carboxylic acid derivatives have emerged as a particularly significant class. The presence of the carboxylic acid group at the 4-position provides a crucial handle for chemical modification and often plays a key role in the molecule's interaction with biological targets.[2][6] This guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of quinoline-4-carboxylic acid derivatives for researchers and professionals in drug development.

Synthesis of Quinoline-4-Carboxylic Acid Derivatives

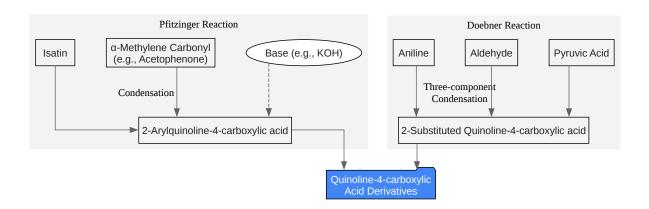
The construction of the quinoline-4-carboxylic acid core is primarily achieved through several classic named reactions. The choice of method often depends on the desired substitution pattern and the nature of the starting materials.

Key Synthetic Routes:



- Pfitzinger Reaction: This is a widely used method that involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield the corresponding quinoline-4-carboxylic acid.[7][8][9] This reaction is particularly useful for synthesizing 2-substituted or 2,3-disubstituted derivatives.
- Doebner Reaction: This three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][8] It is a versatile method for producing a variety of substituted quinoline-4-carboxylic acids. Recent advancements have focused on improving yields, especially when using anilines with electron-withdrawing groups.[1]
- Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction typically involves the reaction of an aniline with an α,β -unsaturated carbonyl compound to produce substituted quinolines.[8]
- Combes Synthesis: This method involves the acid-catalyzed cyclization of β-amino enones, which are formed from the condensation of an arylamine and a 1,3-dicarbonyl compound.[8]

Modern synthetic approaches often employ techniques like microwave irradiation to accelerate reaction times and improve yields.[9][10]



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Caption: Common synthetic pathways to quinoline-4-carboxylic acids.

Therapeutic Potential and Biological Activities

Quinoline-4-carboxylic acid derivatives have demonstrated efficacy across multiple therapeutic areas, driven by their ability to interact with a diverse range of biological targets.

Anticancer Activity

These compounds have shown significant promise as anticancer agents, acting through various mechanisms of action including cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[4]

- STAT3 Inhibition: The derivative YHO-1701 has been identified as an inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation and survival.[1][4]
- HDAC and SIRT3 Inhibition: Certain 2-phenylquinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of Histone Deacetylases (HDACs), particularly HDAC3.
 [11] Others have shown selective inhibitory activity against Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[12][13]
- Antiproliferative Effects: Numerous studies have documented the cytotoxic effects of these
 derivatives against a wide range of cancer cell lines, including breast (MCF-7), cervical
 (HeLa), and colorectal (HCT116) cancers.[14][15]



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Caption: Mechanism of STAT3 inhibition by quinoline derivatives.

Table 1: Anticancer Activity of Selected Quinoline-4-Carboxylic Acid Derivatives



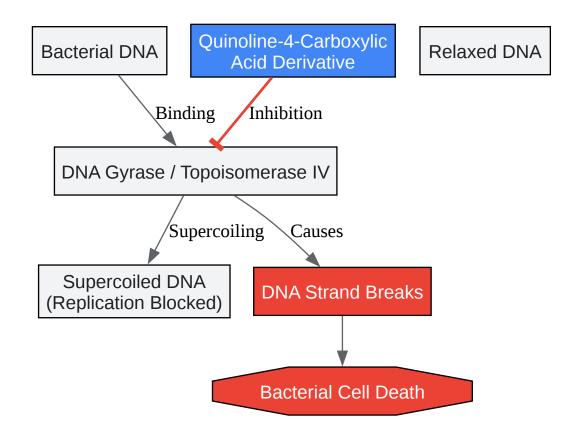
Compound	Target/Mechan ism	Cell Line	IC50 (μM)	Reference
3j (6-Chloro-2-(4- hydroxy-3- methoxyphenyl)q uinoline-4- carboxylic acid)	Cytotoxicity	MCF-7 (Breast)	- (82.9% reduction)	[15]
P6 (2-(4- acrylamidopheny l) derivative)	SIRT3 Inhibition	THP-1 (Leukemia)	7.2	[12][13]
D28 (2- phenylquinoline derivative)	HDAC3 Inhibition	K562 (Leukemia)	1.02	[11]
Kynurenic acid	Cytotoxicity	MCF-7 (Breast)	Significant Growth Inhibition	[14]

Antimicrobial Activity

The quinoline core is famously associated with quinolone antibiotics. Quinoline-4-carboxylic acid derivatives extend this legacy, showing activity against both Gram-positive and Gramnegative bacteria.

- Mechanism of Action: Similar to fluoroquinolones, these compounds are believed to interfere
 with bacterial DNA replication by inhibiting essential enzymes like DNA gyrase and
 topoisomerase IV.[5] This leads to breaks in the bacterial DNA and ultimately cell death.
- Spectrum of Activity: Various derivatives have been synthesized and tested against
 pathogens like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas
 aeruginosa.[3][16][17] Some compounds have also shown efficacy against methicillinresistant Staphylococcus aureus (MRSA).[3]





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Caption: Inhibition of bacterial DNA replication.

Table 2: Antibacterial Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

Compound	Bacterial Strain	MIC (μg/mL)	Reference
5a4	Staphylococcus aureus	64	[3]
5a7	Escherichia coli	128	[3]
3b	Escherichia coli	1.25 (mg/mL)	[17]
4b	Staphylococcus aureus	1.25 (mg/mL)	[17]
4b	Bacillus subtilis	1.25 (mg/mL)	[17]

Antiviral Activity



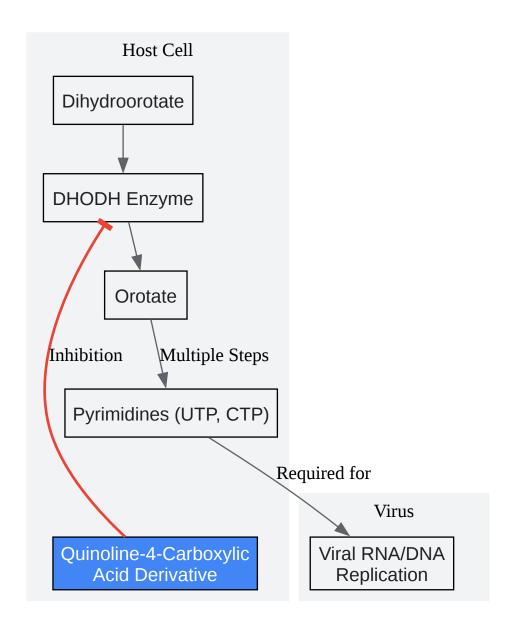




A novel and promising strategy in antiviral drug discovery is to target host-cell factors required for viral replication, which can reduce the likelihood of developing drug-resistant viral strains. Quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of such host enzymes.

- DHODH Inhibition: A key target is the human enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[18] Viruses are highly dependent on the host's pyrimidine pool for replicating their genetic material. Inhibiting DHODH depletes this pool, thereby halting viral replication.
- Broad-Spectrum Potential: Brequinar and its analogs, which feature the quinoline-4-carboxylic acid scaffold, have demonstrated broad-spectrum antiviral activity against viruses such as Vesicular Stomatitis Virus (VSV) and Influenza.[18][19]





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Caption: Antiviral mechanism via host DHODH inhibition.

Table 3: Antiviral Activity of Selected Quinoline-4-Carboxylic Acid Derivatives

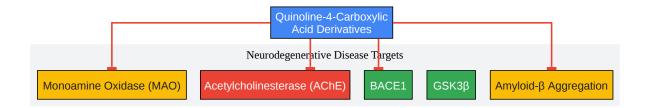


Compound	Target	Virus	EC50 / IC50	Reference
C44	Human DHODH	-	IC50 = 1.0 nM	[18][20]
C44	VSV	-	EC50 = 2.0 nM	[18][20]
C44	WSN-Influenza	-	EC50 = 41 nM	[18][20]
Brequinar Analog (181)	Human DHODH	VSV	IC50 = 0.11 μM	[19]

Activity in Neurodegenerative Diseases

Quinoline-4-carboxylic acid derivatives are being explored as multi-target agents for complex neurodegenerative disorders like Parkinson's and Alzheimer's disease.[21]

- Enzyme Inhibition: Certain derivatives have shown potent and selective inhibitory activity
 against monoamine oxidase (MAO-A and MAO-B) and cholinesterases (AChE), which are
 key targets in the management of these diseases.[21]
- Neuroprotection: Kynurenic acid, an endogenous derivative of tryptophan with a quinoline-4carboxylic acid structure, is known for its neuroprotective activities.[22] However, its role is complex and sometimes described as a "double-edged sword" depending on its concentration in the brain.[22]



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Caption: Multi-target inhibition in neurodegenerative diseases.

Table 4: Neuroprotective Activity of Selected Quinoline-4-Carboxylic Acid Derivatives



Compound	Target	IC50 (μM)	Reference
3c	MAO-A	0.51	[21]
3c	МАО-В	0.51	[21]
3i	Acetylcholinesterase (AChE)	4.36	[21]
Derivative	BACE1	7.99	[23]

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the evaluation of quinoline-4-carboxylic acid derivatives.

Protocol 1: General Synthesis via Pfitzinger Reaction

This protocol describes a typical procedure for synthesizing a 2-arylquinoline-4-carboxylic acid.

- Reaction Setup: In a round-bottom flask, dissolve isatin (1 equivalent) and a substituted acetophenone (1.1 equivalents) in ethanol.
- Base Addition: Add an aqueous solution of potassium hydroxide (3-4 equivalents) to the mixture.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and pour it into ice-water.
- Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of approximately 4-5.
- Isolation: The precipitated solid product is collected by vacuum filtration, washed with cold water, and dried.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.[11][24]



Protocol 2: In Vitro Antibacterial Assay (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.

- Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).
- Inoculum: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
- Incubation: Inoculate the wells with the bacterial suspension. Include positive (broth + inoculum) and negative (broth only) controls. Seal the plate and incubate at 37°C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the compound at which
 no visible bacterial growth is observed.[3][17]

Protocol 3: In Vitro Anticancer Assay (Sulforhodamine B - SRB)

This colorimetric assay is used to measure drug-induced cytotoxicity.

- Cell Seeding: Plate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
- Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
- Cell Fixation: Discard the medium and fix the cells by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
- Staining: Wash the plates with water and air dry. Add Sulforhodamine B (SRB) solution and stain for 30 minutes at room temperature.



- Destaining and Solubilization: Wash away the unbound dye with 1% acetic acid and air dry.
 Add Tris base solution to solubilize the protein-bound dye.
- Measurement: Measure the absorbance (optical density) on a microplate reader at approximately 515 nm. The percentage of cell growth inhibition is calculated relative to untreated control cells.[14]

Protocol 4: DHODH Enzyme Inhibition Assay

This protocol measures the ability of a compound to inhibit the DHODH enzyme.

- Reaction Mixture: Prepare a reaction buffer containing a suitable pH buffer (e.g., Tris-HCl), detergent (e.g., Triton X-100), and cofactors like coenzyme Q10.
- Enzyme and Inhibitor: Add a known concentration of purified human DHODH enzyme to the wells of a microplate. Add the test compound at various concentrations and pre-incubate for 15-30 minutes.
- Initiate Reaction: Start the reaction by adding the substrate, dihydroorotate.
- Detection: The conversion of dihydroorotate to orotate is coupled to the reduction of a probe (e.g., DCIP), which can be monitored spectrophotometrically by the decrease in absorbance over time at a specific wavelength (e.g., 600 nm).
- Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[18]

Conclusion and Future Perspectives

Quinoline-4-carboxylic acid and its derivatives represent a highly versatile and pharmacologically significant scaffold in modern drug discovery. Their synthetic accessibility through robust reactions like the Pfitzinger and Doebner syntheses allows for extensive structural diversification. The broad spectrum of biological activities, from anticancer and antimicrobial to novel host-targeting antiviral and multi-target neuroprotective roles, underscores their immense therapeutic potential. Future research will likely focus on optimizing the selectivity and potency of these derivatives for specific targets, improving their



pharmacokinetic profiles, and exploring novel therapeutic applications. The continued investigation of this remarkable chemical core promises to deliver next-generation therapeutic agents for a wide range of human diseases.

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